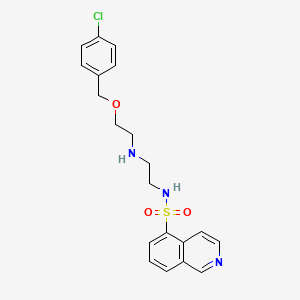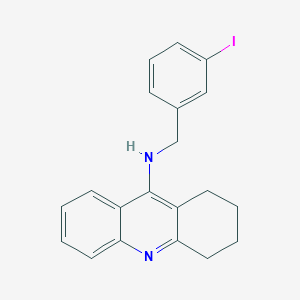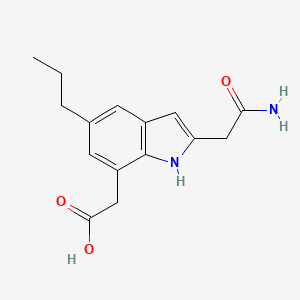![molecular formula C18H13N3O4 B10757157 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid](/img/structure/B10757157.png)
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is a chemically complex and biologically significant compound with intriguing properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid typically involves the condensation of indole derivatives. Commonly, the starting materials are substituted indoles, which are subjected to specific reaction conditions such as:
Base-catalyzed reactions to promote condensation.
Solvent systems like ethanol or dimethyl sulfoxide.
Specific temperature controls ranging from 25°C to 100°C.
Industrial Production Methods: Industrial-scale synthesis often employs continuous flow techniques to maintain precise control over reaction parameters. This ensures a high yield and consistent purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: Undergoes oxidation with reagents like hydrogen peroxide.
Reduction: Can be reduced using agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (bromine, chlorine) in solvents like dichloromethane.
Major Products
Oxidation: Yields higher-order oxides.
Reduction: Produces reduced indole derivatives.
Substitution: Generates halogenated indole compounds.
Applications De Recherche Scientifique
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid is utilized across various fields:
Chemistry: As a precursor in synthetic organic chemistry for developing complex molecules.
Biology: Used in studying enzyme interactions and protein folding mechanisms.
Medicine: Potential therapeutic agent in targeting specific biochemical pathways.
Industry: Applied in the synthesis of advanced materials and dyes.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: Interaction with enzymes such as oxidases and reductases.
Pathways Involved: It influences pathways related to oxidative stress and cellular redox states.
The compound's reactive oxo group plays a crucial role in its biological activity, enabling it to modulate enzymatic functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid
2-oxoindoline
7H-indole derivatives
Propriétés
Formule moléculaire |
C18H13N3O4 |
|---|---|
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
2-[(Z)-[(2Z)-2-(2-oxo-7H-indol-3-ylidene)-7H-indol-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C18H13N3O4/c22-14(23)9-25-21-16-11-6-2-4-8-13(11)19-17(16)15-10-5-1-3-7-12(10)20-18(15)24/h1-6H,7-9H2,(H,22,23)/b17-15-,21-16- |
Clé InChI |
BFQRPTKOSYMPOL-VGVGFMIESA-N |
SMILES isomérique |
C1C=CC=C\2C1=N/C(=C\3/C4=CC=CCC4=NC3=O)/C2=N\OCC(=O)O |
SMILES canonique |
C1C=CC=C2C1=NC(=C3C4=CC=CCC4=NC3=O)C2=NOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid](/img/structure/B10757084.png)
![[[Cyclohexanesulfonyl-glycyl]-3[pyridin-4-YL-aminomethyl]alanyl]piperidine](/img/structure/B10757086.png)

![3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B10757089.png)
![N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine](/img/structure/B10757093.png)
![5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B10757097.png)

![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)




![Tert-Butyl {2-[(1,3-Thiazol-2-Ylamino)carbonyl]pyridin-3-Yl}carbamate](/img/structure/B10757165.png)
